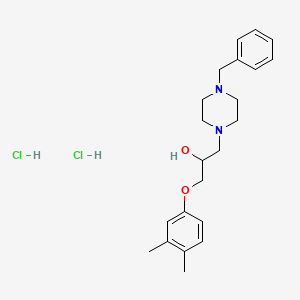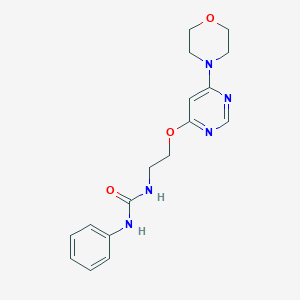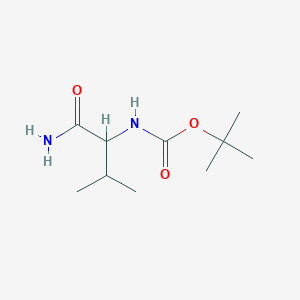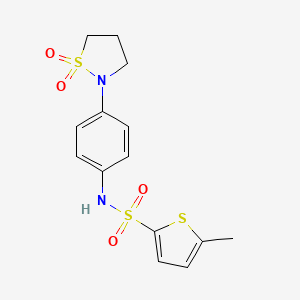
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol dihydrochloride, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It was first synthesized in 2001 by researchers at GlaxoSmithKline, and has since been the subject of numerous scientific studies investigating its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Binding Mechanisms
The scientific research applications of 1-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride involve its structural analysis and binding mechanisms with biological receptors. Studies have demonstrated its bioactivity against specific adrenoceptors, indicating its potential in drug design for selective antagonists. The compound belongs to a class of arylpiperazine derivatives, with its absolute configuration determined through single crystal X-ray diffraction analysis. Molecular docking has further elucidated its binding mode with α1A-adrenoceptor, providing a foundation for designing highly selective antagonists with chirality (W. Xu et al., 2016).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of related compounds, such as 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, have been investigated for potential antihypertensive agents. The structural modifications and protonation states of nitrogen atoms in the piperazine ring have been determined using solid-state analytical techniques. These studies aim to explore the dual antihypertensive activity of such compounds, highlighting the importance of structural analysis in drug development (Pavlína Marvanová et al., 2016).
Potential Nootropic Agents
Research has also focused on the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds as potential nootropic agents. These studies involve the transformation of aminomethyl-1-benzyl-2-oxopyrrolidine into various carboxamides, exploring their nootropic activity. The synthesis processes and pharmacological testing of these compounds contribute to the understanding of their therapeutic potential (V. Valenta et al., 1994).
Hypotensive Activity with Peripheral and Central Actions
A series of 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines displaying hypotensive activity in rats has been investigated. These compounds decrease sympathetic nerve activity, suggesting a central mechanism of action alongside alpha-adrenergic antagonism. Such findings are significant for the development of hypotensive drugs with dual modes of action (J. Mccall et al., 1982).
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18-8-9-22(14-19(18)2)26-17-21(25)16-24-12-10-23(11-13-24)15-20-6-4-3-5-7-20;;/h3-9,14,21,25H,10-13,15-17H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFXUIQSAGGZQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol Dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)

![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)


![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)

![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2392607.png)